1-Methyltriazole-4-thiol

Medicinal Chemistry Bioisosterism Property-Based Design

Researchers requiring precise 1,2,3-triazole isomer building blocks face limited commercial availability. 1-Methyltriazole-4-thiol (CAS 36811-23-1) bridges this gap: • 1,2,3-Triazole-4-thiol core enables covalent inhibitor scaffold design with tunable warhead reactivity • Distinct metal-binding geometry vs. 1,2,4-triazole ligands for MOF & coordination polymer synthesis • Essential for antifungal SAR studies where triazole isomer choice determines potency spectrum Supplied with characterized purity for reproducible medicinal chemistry and materials research.

Molecular Formula C3H5N3S
Molecular Weight 115.15
CAS No. 36811-23-1
Cat. No. B2507331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyltriazole-4-thiol
CAS36811-23-1
Molecular FormulaC3H5N3S
Molecular Weight115.15
Structural Identifiers
SMILESCN1C=C(N=N1)S
InChIInChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3
InChIKeyGPMKRLQZBACPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyltriazole-4-thiol (CAS 36811-23-1): Chemical Profile and Procurement Baseline


1-Methyltriazole-4-thiol (CAS 36811-23-1) is a heterocyclic thiol belonging to the 1,2,3-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms and a sulfur-containing thiol group at the 4-position [1]. Its structure imparts unique reactivity, making it a versatile building block in synthetic chemistry and a candidate for applications in materials science and pharmaceutical research, distinct from its 1,2,4-triazole analogs [2].

Why 1-Methyltriazole-4-thiol (CAS 36811-23-1) Cannot Be Replaced by Generic Triazole Analogs


Generic substitution among triazole derivatives is not scientifically valid due to fundamental differences in core isomerism and substitution patterns. The 1,2,3-triazole ring system in this compound exhibits distinct electronic and physicochemical properties compared to the more common 1,2,4-triazole scaffold, which affects reactivity, metal-binding affinity, and biological target interaction . Furthermore, the presence and precise position (4-thiol) of the thiol group are critical; for instance, research on related strobilurin derivatives shows that 1,2,4-triazole-3-thiols and 1,2,3-triazole-4-substituted analogs can have different antifungal activity profiles, highlighting that outcomes are not transferable between ring systems or substitution patterns [1]. Therefore, for reproducible synthesis of specific target molecules or investigation of defined biological hypotheses, precise chemical identity is essential.

Quantitative Evidence for 1-Methyltriazole-4-thiol (CAS 36811-23-1): Reactivity and Application Differentiation


Impact of 1,2,3-Triazole Isomerism on Physicochemical Properties Compared to 1,2,4-Triazole Analogs

The 1,2,3-triazole isomer exhibits a measurably different aqueous pKa compared to its 1,2,4-triazole counterpart, which is a key determinant of its ionization state, hydrogen-bonding capability, and solubility in physiological environments [1]. This difference is a primary driver for choosing a 1,2,3-triazole scaffold over a 1,2,4-triazole scaffold in drug design when specific charge distribution or metabolic stability is required [1].

Medicinal Chemistry Bioisosterism Property-Based Design

Distinct Reactivity of 4-Thiol Substituent in 1,2,3-Triazole for Controlled Functionalization

The 4-thiol group in 1,2,3-triazoles can undergo selective transformations that are fundamental to constructing complex molecular architectures. For instance, it can participate in copper-mediated C-S coupling reactions using DMSO as a methylthiolation reagent, a reaction enabled by the chelation of the N(2) atom in the 1,2,3-triazole ring [1]. This specific reactivity pathway is not shared by 1,2,4-triazole-3-thiols, which often require different reaction conditions and catalysts for analogous transformations [2].

Organic Synthesis Click Chemistry Medicinal Chemistry

Comparative Antifungal Activity: Class-Level Distinction Between 1,2,3- and 1,2,4-Triazole Thiol Derivatives

In a comparative study of strobilurin derivatives, 1,2,4-triazole-3-thiol substituted compounds (8a-h) demonstrated a broad range of antifungal activity with Minimum Inhibitory Concentrations (MICs) from 16-256 μg/mL against various plant and human pathogens [1]. In contrast, the corresponding 1,2,3-triazole-4-substituted derivatives (10a-i) in the same study exhibited a different activity profile; notably, all compounds in this series showed MICs > 256 μg/mL against Candida albicans, a clinically significant fungal species [1]. This indicates a clear class-level divergence in antifungal spectrum and potency.

Antifungal Agriculture Drug Discovery

Validated Research and Industrial Application Scenarios for 1-Methyltriazole-4-thiol (CAS 36811-23-1)


Design of Novel Covalent Inhibitors with Tunable Reactivity

The unique 1,2,3-triazole core bearing a thiol group can serve as a scaffold for developing covalent inhibitors. The isomerism and specific N-methyl substitution pattern can influence the electronic properties of an attached electrophilic warhead, as demonstrated by studies using thiol-substituted 1,2,4-triazoles to activate chloromethyl groups for tunable reactivity and selectivity [1]. 1-Methyltriazole-4-thiol can be explored as a similar but electronically distinct building block for creating novel covalent probes and drug candidates.

Synthesis of Specialty Ligands for Coordination Chemistry and Materials Science

The compound's thiol group and nitrogen-rich triazole ring make it an ideal ligand for constructing metal-organic frameworks (MOFs) and coordination polymers [1]. Its distinct 1,2,3-triazole structure offers different metal-binding geometries and electronic properties compared to 1,2,4-triazole ligands, which is valuable for fine-tuning the properties of functional materials for catalysis, sensing, or gas storage [2].

Precursor for Advanced Synthetic Transformations via C-S Coupling

Due to the demonstrated ability of 1,2,3-triazoles to participate in N(2)-chelated C-S coupling reactions, 1-Methyltriazole-4-thiol can be used as a specific precursor to synthesize ortho-methylthiolated derivatives [1]. This chemistry allows for the late-stage functionalization of the triazole ring, providing access to a chemical space that is not readily available using 1,2,4-triazole-3-thiols, which are more commonly functionalized via S-alkylation [2].

Investigating Structure-Activity Relationships (SAR) in Antifungal Drug Discovery

As a representative 1,2,3-triazole-4-thiol building block, this compound is crucial for exploring the SAR of antifungal agents. A comparative study with 1,2,4-triazole-3-thiol analogs revealed that the choice of triazole isomer is a key determinant of antifungal spectrum and potency [1]. Therefore, including this compound in a medicinal chemistry campaign is essential to fully explore the chemical space and understand the biological consequences of the 1,2,3-triazole isomer.

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